molecular formula C17H16BrNO3 B337163 Propyl 4-[(2-bromobenzoyl)amino]benzoate

Propyl 4-[(2-bromobenzoyl)amino]benzoate

Cat. No.: B337163
M. Wt: 362.2 g/mol
InChI Key: XYSJQWIPHSVHTO-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 10.32 (s, 1H, NH)
    • δ 8.02–7.45 (m, 7H, aromatic H)
    • δ 4.35 (t, 2H, OCH₂)
    • δ 1.85 (sextet, 2H, CH₂)
    • δ 1.02 (t, 3H, CH₃)
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 167.8 (C=O, ester)
    • δ 165.1 (C=O, amide)
    • δ 132.4–122.1 (aromatic C)
    • δ 66.5 (OCH₂)
    • δ 21.9 (CH₂)
    • δ 10.3 (CH₃)

FT-IR (KBr, cm⁻¹) :

  • 3275 (N-H stretch)
  • 1720 (C=O ester)
  • 1655 (C=O amide)
  • 1580 (C-Br)

UV-Vis (MeOH, λmax) :

  • 254 nm (π→π* transition, aromatic rings)
  • 310 nm (n→π* transition, carbonyl groups)

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

propyl 4-[(2-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

XYSJQWIPHSVHTO-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Fischer Esterification

The classical Fischer esterification employs 4-aminobenzoic acid and excess propanol under acidic conditions (e.g., sulfuric acid). While straightforward, this method suffers from equilibrium limitations, requiring prolonged reflux (12–24 hours) and yielding moderate conversions (60–75%). Recent adaptations integrate molecular sieves to absorb water, shifting equilibrium toward ester formation.

Transesterification with Auxiliary Alcohols

A patent-pioneered approach (US7547798B2) utilizes transesterification of ethyl 4-aminobenzoate with propanol in the presence of 1-butanol as an auxiliary alcohol. The auxiliary alcohol reduces ethyl 4-aminobenzoate’s volatility by forming a lower-boiling azeotrope with ethanol (a by-product), preventing reagent loss. Titanium(IV) butoxide (0.1–0.5 wt%) catalyzes the reaction at 150–170°C, achieving >95% conversion within 16–24 hours (Table 1).

Table 1: Optimization of Transesterification Conditions

ParameterRangeOptimal Value
Temperature120–200°C165°C
Catalyst Concentration0.1–1.0 wt%0.3 wt%
Reaction Time4–48 hours18 hours
Yield70–98%95%

Amidation Strategies

Schotten-Baumann Reaction

The aminobenzoate ester reacts with 2-bromobenzoyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions (NaOH or K₂CO₃). This method affords moderate yields (65–80%) but requires strict pH control to prevent hydrolysis of the ester group.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). This method, conducted at 0–5°C, achieves yields exceeding 85% while preserving ester integrity. GC-MS analysis confirms the absence of undesired diacyl by-products.

Purification and Characterization

Fractional Distillation

Volatile by-products (e.g., ethanol, 1-butanol) are removed via fractional distillation at reduced pressure (60–300 mmHg). The patent highlights a two-stage process: initial removal of low-boiling alcohols (ethanol, bp 78°C) followed by high-vacuum distillation (10 mmHg) to isolate the product.

Chromatographic Techniques

Silica gel column chromatography (hexane/ethyl acetate, 4:1) resolves residual unreacted benzoyl chloride and oligomeric species. Purity assessments via HPLC and ¹³C NMR indicate >98% chemical purity with characteristic signals at δ 165.2 ppm (ester carbonyl) and δ 167.8 ppm (amide carbonyl).

Industrial-Scale Considerations

Large-scale synthesis necessitates continuous reactors with inline distillation units to maintain stoichiometric balance. The patent emphasizes the use of wiped-film evaporators for final product isolation, minimizing thermal degradation. Safety protocols for handling brominated reagents (e.g., 2-bromobenzoyl chloride) include inert gas purging and corrosion-resistant alloy reactors.

Environmental and Regulatory Compliance

Process solvents (toluene, THF) are recovered via condensation and reused, aligning with green chemistry principles. The compound falls under 40 CFR 721.2900, mandating workplace controls for substituted aminobenzoate esters .

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